Gemfibrozil 1-O-beta-Glucuronide-d6 Gemfibrozil 1-O-beta-Glucuronide-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC18000174
InChI: InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1/i3D3,4D3
SMILES:
Molecular Formula: C21H30O9
Molecular Weight: 432.5 g/mol

Gemfibrozil 1-O-beta-Glucuronide-d6

CAS No.:

Cat. No.: VC18000174

Molecular Formula: C21H30O9

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

Gemfibrozil 1-O-beta-Glucuronide-d6 -

Specification

Molecular Formula C21H30O9
Molecular Weight 432.5 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1/i3D3,4D3
Standard InChI Key CJMNXSKEVNPQOK-JAJJZQMZSA-N
Isomeric SMILES [2H]C([2H])([2H])C(CCCOC1=C(C=CC(=C1)C)C)(C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C([2H])([2H])[2H]
Canonical SMILES CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Gemfibrozil 1-O-β-Glucuronide-d6 (C₂₁H₂₄D₆O₉; molecular weight 432.50 g/mol) is synthesized by replacing six hydrogen atoms with deuterium at specific positions on the gemfibrozil moiety. The glucuronide conjugate forms via UDP-glucuronosyltransferase (UGT)-mediated O-glucuronidation, primarily by UGT2B7, at the 1-hydroxyl group of gemfibrozil . The deuterium atoms are typically introduced at the methyl groups of the 2',5'-dimethylphenoxy moiety to maintain metabolic stability while ensuring isotopic distinction .

Table 1: Comparative Molecular Properties of Gemfibrozil and Its Glucuronide Metabolite

PropertyGemfibrozilGemfibrozil 1-O-β-GlucuronideGemfibrozil 1-O-β-Glucuronide-d6
Molecular FormulaC₁₅H₂₂O₃C₂₁H₃₀O₉C₂₁H₂₄D₆O₉
Molecular Weight (g/mol)250.33426.46432.50
Solubility in DMSO100 mg/mL100 mg/mL100 mg/mL (234.49 mM)
Key Functional GroupsCarboxylic acid, etherβ-Glucuronide, etherβ-Glucuronide, deuterated methyl

The deuterated analogue preserves the glucuronide's stereoelectronic properties, ensuring comparable enzyme-binding kinetics to the non-deuterated form .

Pharmacological Role in CYP2C8 Inhibition

Mechanism of CYP2C8 Inactivation

Gemfibrozil 1-O-β-Glucuronide-d6 exhibits mechanism-based inhibition of CYP2C8, characterized by NADPH-dependent irreversible inactivation. The process involves three sequential steps:

  • Enzyme Recognition: The glucuronide moiety facilitates selective binding to CYP2C8's active site, with a measured K<sub>I</sub> of 20–52 μM .

  • Metabolic Activation: CYP2C8 catalyzes benzylic oxidation at the 5'-methyl group, generating a reactive benzyl radical intermediate .

  • Heme Adduct Formation: The radical couples to the heme porphyrin ring, forming a stable heme-adduct that abolishes enzymatic activity (k<sub>inact</sub> = 0.21 min⁻¹) .

Table 2: Inhibitory Potency Against Cytochrome P450 Enzymes

CYP IsoformIC₅₀ (μM)Inhibition TypeClinical Relevance
2C84.07Irreversible (MB)Cerivastatin toxicity
2C930.0CompetitiveWarfarin interactions
3A4243Non-competitiveLimited significance

Clinical Implications of CYP2C8 Interactions

The deuterated metabolite's inhibition profile mirrors its non-deuterated counterpart, making it a predictive tool for drug interactions. Notable clinical consequences include:

  • Cerivastatin Toxicity: Concurrent gemfibrozil administration increases cerivastatin AUC by 5.6-fold due to impaired CYP2C8-mediated metabolism .

  • Repaglinide Exposure: Plasma levels rise 8.1-fold when co-administered with gemfibrozil, exacerbating hypoglycemia risk .

  • Rosiglitazone Clearance: Reduced CYP2C8 activity prolongs rosiglitazone half-life by 63%, necessitating dose adjustments in diabetic patients .

Analytical Applications in Drug Metabolism Studies

Quantitative LC-MS/MS Method Development

Gemfibrozil 1-O-β-Glucuronide-d6 is indispensable as an internal standard due to:

  • Isotopic Purity: Six deuterium atoms create a +6 Da mass shift, avoiding overlap with native analyte signals .

  • Matrix Compensation: Co-elution with the target analyte corrects for ion suppression/enhancement effects in biological matrices.

Table 3: Optimized Mass Spectrometry Parameters

ParameterValueInstrumentation
Ionization ModeESI-NegativeTriple Quadrupole MS
Precursor Ion (m/z)425.2 → 425.2 (d6: 431.2)QTRAP 6500+ (Sciex)
Collision Energy (eV)-20Zorbax Eclipse Plus C18 Column
LLOQ0.5 ng/mL50 μL Plasma Volume

In Vitro-In Vivo Extrapolation (IVIVE)

Physiologically based pharmacokinetic (PBPK) models incorporate deuterated metabolite data to predict:

  • Hepatic Clearance: Hepatic extraction ratio (E<sub>H</sub>) of 0.78 for gemfibrozil glucuronide .

  • Renal Excretion: 70% urinary recovery of glucuronidated metabolites, with <2% as unchanged drug .

Synthesis and Stability Considerations

Deuterium Incorporation Strategies

Synthesis involves:

  • Deuterated Gemfibrozil Precursor: Catalytic deuteration using Pd/C in D<sub>2</sub>O under high pressure.

  • Enzymatic Glucuronidation: Incubation with UGT2B7-expressing HEK293 cells and UDP-glucuronic acid .

  • Purification: Reverse-phase HPLC (ACN/0.1% formic acid gradient) yields >99% isotopic purity .

Stability Profiles

  • Thermal Stability: Degrades <5% after 24h at 37°C in plasma .

  • Photolytic Degradation: 12% decomposition under UV light (254 nm, 6h), necessitating amber vial storage .

  • Freeze-Thaw Stability: ≤3% variation after five cycles (-80°C to 25°C) .

Toxicological and Regulatory Perspectives

Heme Adduct Biomarkers

Covalent heme modification by Gemfibrozil 1-O-β-Glucuronide-d6 serves as a biomarker for CYP2C8 inactivation:

  • HPLC-UV Detection: Adducts exhibit λ<sub>max</sub> at 417 nm (Soret band shift) .

  • MS/MS Confirmation: Characteristic fragment ions at m/z 616.3 (heme + glucuronide) .

Regulatory Guidelines

  • EMA: Requires CYP2C8 inhibition screening for all new chemical entities with logP >3 .

  • FDA: Recommends PBPK modeling for gemfibrozil-containing combinations (Draft Guidance, 2024) .

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